molecular formula C15H12N4O B2573349 1-(4-Methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 912621-64-8

1-(4-Methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2573349
CAS No.: 912621-64-8
M. Wt: 264.288
InChI Key: IELVWPMFQANNJS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .


Synthesis Analysis

The synthesis of pyrazolo [3,4-d]pyrimidines involves the design and synthesis of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine scaffolds . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of pyrazolo [3,4-d]pyrimidines consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo [3,4-d]pyrimidines include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo [3,4-d]pyrimidines are determined by the structure of the compound. For example, the 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .

Scientific Research Applications

Anti-Inflammatory and Antimicrobial Properties

Pyrazolopyrimidine derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory and antimicrobial effects. For instance, novel pyrazolopyrimidines derivatives have shown significant anticancer and anti-5-lipoxygenase activities, suggesting their potential in treating inflammation and cancer (Rahmouni et al., 2016). Additionally, the study of dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives has highlighted their importance due to their varied biological activities, including cardiovascular benefits (Önal et al., 2008).

Enzyme Inhibition for Cognitive Disorders

The compound PF-04447943, a derivative of pyrazolopyrimidine, has been identified as a selective PDE9A inhibitor, showing promise in the treatment of cognitive disorders. Its ability to penetrate the brain and exhibit procognitive activity in rodent models indicates its potential for treating neurodegenerative diseases (Verhoest et al., 2012).

Antimicrobial Coatings

Pyrazolopyrimidine derivatives have been explored for their application in antimicrobial coatings. A study incorporated these compounds into polyurethane varnish and printing ink paste, demonstrating their effective antimicrobial properties against various microbial strains, thus suggesting their utility in surface coatings to prevent microbial growth (El‐Wahab et al., 2015).

Adenosine Receptor Affinity

Research into pyrazolopyrimidine analogues of 1-methylisoguanosine has shown that these compounds exhibit affinity for A1 adenosine receptors, indicating their potential in developing therapies targeting adenosine receptor-mediated pathways (Harden et al., 1991).

Corrosion Inhibition

Pyrazolopyrimidine derivatives have also been studied for their corrosion inhibition properties. They have demonstrated efficacy in preventing corrosion on C-steel surfaces in acidic environments, indicating their potential industrial application in protecting metals from corrosion (Abdel Hameed et al., 2020).

Future Directions

The future directions for the research on pyrazolo [3,4-d]pyrimidines involve the development of new therapies . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Properties

IUPAC Name

1-(4-methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c1-3-8-18-10-16-14-13(15(18)20)9-17-19(14)12-6-4-11(2)5-7-12/h1,4-7,9-10H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELVWPMFQANNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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